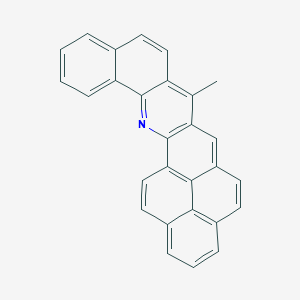
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a polycyclic aromatic hydrocarbon that has a fused acridine and phenanthrene ring system. The compound has a molecular weight of 339.4 g/mol and a melting point of 250-252°C. In
作用机制
The mechanism of action of BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- is not fully understood. However, it is believed that the compound exerts its anti-tumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, the compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- has been shown to have several biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit DNA synthesis. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- in lab experiments is its unique properties. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities, making it a valuable tool in cancer research, immunology, and virology. However, one limitation of using the compound is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
未来方向
There are several future directions for the research on BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL-. One direction is to explore the compound's potential as a fluorescent probe for DNA and RNA detection. Another direction is to investigate the compound's potential as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent in cancer, inflammation, and viral infections.
Conclusion
In conclusion, BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- is a unique chemical compound that has gained significant attention in scientific research due to its anti-tumor, anti-inflammatory, and anti-viral activities. The compound has been synthesized through a multi-step reaction process and has been extensively used in scientific research. The compound's mechanism of action is not fully understood, but it has been shown to induce DNA damage, inhibit DNA synthesis, and induce cell cycle arrest and apoptosis in cancer cells. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.
合成方法
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- can be synthesized through a multi-step reaction process. The synthesis process involves the reaction of 7-methyl-2-phenylacridine with 1,2-benzoquinone in the presence of a catalyst. The reaction mixture is then heated to form the final product. The yield of the synthesis process is typically around 40%.
科学研究应用
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- has been extensively used in scientific research due to its unique properties. The compound has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has also been shown to have potential as a fluorescent probe for DNA and RNA detection. Additionally, the compound has been used as a photosensitizer in photodynamic therapy.
属性
CAS 编号 |
1492-54-2 |
|---|---|
产品名称 |
BENZO(h)PHENALENO(1,9-bc)ACRIDINE, 7-METHYL- |
分子式 |
C28H17N |
分子量 |
367.4 g/mol |
IUPAC 名称 |
14-methyl-3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C28H17N/c1-16-21-13-11-17-5-2-3-8-22(17)27(21)29-28-23-14-12-19-7-4-6-18-9-10-20(15-24(16)28)26(23)25(18)19/h2-15H,1H3 |
InChI 键 |
NNOQBQNHYWIEBO-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5C=CC6=C7C5=C4C=CC7=CC=C6 |
规范 SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C5C=CC6=C7C5=C4C=CC7=CC=C6 |
其他 CAS 编号 |
1492-54-2 |
同义词 |
7-Methylbenzo[h]phenaleno[1,9-bc]acridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








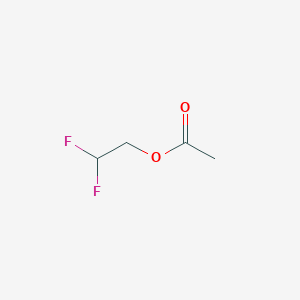
![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)
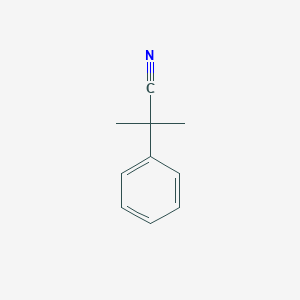

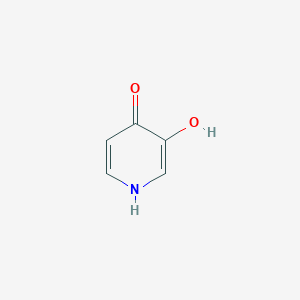
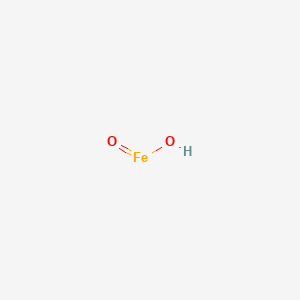
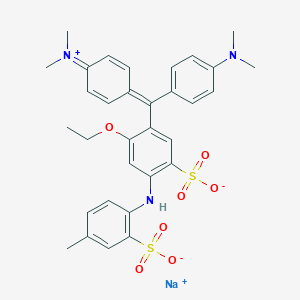
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
